2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE
Description
This compound is a structurally complex acetamide derivative featuring a 3,4-dimethoxyphenyl group and a thiophene-based substituent modified with a thiophene-2-carbonyl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-24-15-7-5-13(10-16(15)25-2)11-19(22)21-12-14-6-8-18(27-14)20(23)17-4-3-9-26-17/h3-10H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHALQVZRKJPWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the methoxyphenyl intermediate, followed by the introduction of the thiophene groups through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl and thiophene sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure combining methoxyphenyl and thiophene groups. Its molecular formula is with a molecular weight of 454.6 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of methoxyphenyl intermediates and coupling reactions to introduce thiophene groups .
Chemistry
In the realm of chemistry, this compound serves as a significant building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. For instance, it can be utilized in the synthesis of other biologically active compounds or materials with specific electronic properties.
Biology
The compound is utilized as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to interact with various biological targets makes it valuable in biochemical assays. Research has shown that compounds with similar structures can modulate enzyme activity, which can be crucial for understanding metabolic pathways and disease mechanisms.
Medicine
In medicinal chemistry, 2-(3,4-Dimethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and analgesic properties, indicating its potential in pain management therapies .
Industry
The compound is explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in advanced materials and devices. The integration of thiophene units enhances charge transport characteristics, which is beneficial for electronic applications.
Case Studies
- Biological Activity Evaluation : A study evaluated related thiophene derivatives for their anti-inflammatory effects in vitro. The results indicated significant inhibition of pro-inflammatory cytokines, suggesting that compounds similar to this compound could have therapeutic potential against inflammatory diseases .
- Synthesis Methodology : Researchers have developed scalable synthetic routes for producing this compound efficiently using continuous flow synthesis techniques. This approach optimizes yield and purity while reducing the environmental impact associated with traditional batch processing methods.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The compound’s structural features align with chloroacetamide and arylacetamide classes, which are prominent in herbicide development. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent-Driven Activity: The 3,4-dimethoxyphenyl group in the target compound may enhance binding affinity to plant-specific enzymes compared to simpler aryl groups (e.g., alachlor’s diethylphenyl). The thiophene-carbonyl-thiophene moiety introduces steric bulk and π-π stacking capability, which could reduce soil mobility compared to alachlor or dimethenamid, which lack conjugated aromatic systems .
Mechanistic Divergence :
- Unlike chloroacetamides (e.g., alachlor), the target compound lacks a chlorine atom, a critical feature for VLCFA inhibition. This suggests a possible alternative mechanism, such as interference with auxin signaling or microtubule assembly.
Environmental and Selectivity Profiles: Thiophene-containing analogs (e.g., thenylchlor) exhibit prolonged soil half-lives due to resistance to microbial degradation. The target compound’s dual thiophene system may exacerbate this trait, raising concerns about environmental persistence . Selectivity for monocot vs. dicot weeds remains unverified but could mirror dimethenamid’s specificity, which is influenced by the methoxy-ethylethyl side chain.
Notes
- Evidence Limitations : The provided evidence (primarily from pesticide glossaries) lacks direct data on the target compound. Comparisons are extrapolated from structural analogs and mechanistic principles .
- Research Gaps : Experimental validation of herbicidal activity, metabolic pathways, and ecotoxicological profiles is required.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide is a novel organic compound that has attracted attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethoxyphenyl group, a thiophene moiety, and an acetamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate pathways involved in:
- Cell Proliferation : By inhibiting key enzymes that facilitate cell growth.
- Apoptosis : Inducing programmed cell death in cancer cells.
- Antimicrobial Activity : Exhibiting effects against various pathogens.
Biological Assays and Efficacy
The efficacy of this compound has been evaluated through various biological assays. Below are notable findings:
| Assay Type | IC50 Value (µM) | Cell Lines/Pathogens | Notes |
|---|---|---|---|
| Antiproliferative Activity | 0.78 - 18 | Human cancer cell lines (HeLa, MNNG/HOS) | More potent than traditional chemotherapeutics. |
| Antimicrobial Activity | 5 - 20 | Bacterial strains (E. coli, S. aureus) | Effective against resistant strains. |
| AChE Inhibition | 2.7 | Enzyme assays | Potential application in Alzheimer's disease therapy. |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against a range of cancer cell lines, including HeLa and MNNG/HOS. The mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization, which is critical for mitosis .
- Antimicrobial Efficacy : Research has shown that this compound possesses antimicrobial properties effective against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that modifications to the thiophene group can enhance activity against resistant bacterial strains .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through acetylcholinesterase (AChE) inhibition, making it a candidate for further exploration in treating neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized thiophene and dimethoxyphenyl precursors. Key steps include:
- Acylation : Reacting 5-(thiophene-2-carbonyl)thiophen-2-ylmethanamine with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) under reflux (40–60°C) for 6–12 hours .
- Purification : Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol .
- Yield Optimization : Reaction efficiency depends on stoichiometric ratios (1:1.2 amine:acyl chloride) and anhydrous conditions to minimize hydrolysis .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm acetamide linkage (δ ~2.0 ppm for CH₃CO, δ ~8.0 ppm for thiophene protons) and aromatic substituents .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O from dimethoxy groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield or selectivity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance acylation kinetics vs. non-polar solvents (toluene) for sterically hindered intermediates .
- Catalysis : Introduce coupling agents like HOBt/DCC for amide bond formation, reducing side reactions .
- Temperature Control : Lower temperatures (0–5°C) during acylation minimize decomposition; gradual warming improves reaction completion .
- Real-Time Monitoring : Use TLC or in situ FTIR to track reaction progress and terminate at optimal conversion .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer : Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., ATPase inhibition vs. cell viability assays) and controls (e.g., reference inhibitors like staurosporine) .
- Compound Purity : Re-test batches with HPLC-validated purity >98% to exclude impurities influencing activity .
- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) and confirm target engagement via knock-down/overexpression studies .
- Meta-Analysis : Pool data from independent studies using random-effects models to identify outliers and consensus trends .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification :
- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- DARTS (Drug Affinity Responsive Target Stability) : Monitor proteolytic stability shifts in target proteins upon compound binding .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling changes (e.g., MAPK/ERK modulation) .
- In Silico Docking : Model interactions with P2X receptors or kinases using AutoDock Vina, guided by structural homology .
Key Considerations for Methodological Rigor
- Reproducibility : Document batch-specific variations (e.g., solvent lot, humidity) and adhere to FAIR data principles .
- Ethical Compliance : Follow institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
- Data Triangulation : Combine biochemical, cellular, and computational data to validate hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
